molecular formula C18H29NO4 B13443070 N-[(+)-Jasmonoyl]-(L)-isoleucine

N-[(+)-Jasmonoyl]-(L)-isoleucine

Cat. No.: B13443070
M. Wt: 323.4 g/mol
InChI Key: IBZYPBGPOGJMBF-USJDGMIGSA-N
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Description

N-[(+)-Jasmonoyl]-(L)-isoleucine: is a naturally occurring compound found in plants. It is a conjugate of jasmonic acid and isoleucine, playing a crucial role in plant defense mechanisms and growth regulation. This compound is a part of the jasmonate family, which is involved in various physiological processes, including stress responses, growth, and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(+)-Jasmonoyl]-(L)-isoleucine typically involves the conjugation of jasmonic acid with L-isoleucine. This can be achieved through a peptide bond formation reaction, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms to produce jasmonic acid, which is then conjugated with L-isoleucine through enzymatic processes. This method is advantageous due to its efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: N-[(+)-Jasmonoyl]-(L)-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated jasmonoyl isoleucine, while reduction could produce jasmonoyl isoleucine alcohol.

Scientific Research Applications

N-[(+)-Jasmonoyl]-(L)-isoleucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(+)-Jasmonoyl]-(L)-isoleucine involves its interaction with specific receptors in plants, such as the jasmonate ZIM-domain (JAZ) proteins. Upon binding to these receptors, it triggers a signaling cascade that leads to the activation of various genes involved in defense responses and growth regulation. The molecular targets include transcription factors and enzymes that modulate the expression of defense-related genes .

Comparison with Similar Compounds

    Methyl jasmonate: Another jasmonate compound with similar functions but different structural properties.

    Jasmonic acid: The parent compound of N-[(+)-Jasmonoyl]-(L)-isoleucine, involved in similar physiological processes.

    Salicylic acid: A plant hormone with overlapping roles in defense mechanisms but distinct signaling pathways.

Uniqueness: this compound is unique due to its specific role in conjugating jasmonic acid with isoleucine, which enhances its stability and bioactivity in plants. This conjugation allows for more precise regulation of plant responses to environmental stimuli compared to its unconjugated counterparts .

Biological Activity

N-[(+)-Jasmonoyl]-(L)-isoleucine, commonly referred to as jasmonoyl-L-isoleucine (JA-Ile), is a significant plant hormone involved in various physiological processes, including growth, development, and stress responses. This article explores the biological activity of JA-Ile, focusing on its mechanisms of action, effects on plant physiology, and implications for plant defense.

Overview of Jasmonoyl-L-isoleucine

JA-Ile is synthesized from jasmonic acid (JA) and isoleucine through the action of the enzyme jasmonate-amino acid conjugate synthetase (JAR1). It serves as a bioactive form of jasmonate that plays a crucial role in plant signaling pathways. JA-Ile is known to interact with the CORONATINE INSENSITIVE 1 (COI1) receptor, initiating a cascade of gene expression related to plant defense mechanisms.

JA-Ile functions primarily through the COI1-JASMONATE ZIM-DOMAIN (JAZ) receptor complex. Upon binding to COI1, JA-Ile promotes the degradation of JAZ proteins, which are repressors of jasmonate-responsive genes. This degradation leads to the activation of genes involved in defense responses against herbivores and pathogens.

Key Findings on Mechanisms

  • Gene Expression : Studies have shown that JA-Ile induces the expression of various defense-related genes. For instance, in Arabidopsis thaliana, treatment with JA-Ile resulted in increased transcript levels of marker genes such as JAZ8, JAZ10, OPR3, and MYC2 within one hour of treatment .
  • Wound Response : JA-Ile plays a pivotal role in mediating wound responses. Exogenous application of JA-Ile enhances anthocyanin accumulation and trichome induction in plants, indicating its involvement in defense signaling .

Biological Activity

The biological activity of JA-Ile has been extensively studied, revealing its multifaceted roles in plant physiology:

  • Defense Responses : JA-Ile is integral to activating defense mechanisms against herbivory. Plants exposed to herbivore damage exhibit rapid increases in JA-Ile levels, leading to enhanced expression of defense genes .
  • Growth Regulation : Beyond defense, JA-Ile also influences growth processes such as floral development and fruit ripening. It synchronizes metabolic networks necessary for these processes .
  • Stress Tolerance : JA-Ile enhances the ability of plants to cope with abiotic stresses such as drought and salinity by modulating stress-responsive gene expression .

Comparative Biological Activity

The biological activity of various jasmonate derivatives has been compared to better understand their roles:

CompoundBiological Activity LevelMechanism
(+)-Jasmonoyl-L-isoleucineHighCOI1-JAZ interaction
(-)-Jasmonoyl-L-isoleucineLowReduced receptor binding
12-Hydroxy-Jasmonoyl-L-isoleucineModeratePotential receptor agonist/antagonist

Case Study 1: Wound Response in Arabidopsis

In a study investigating wound responses, Arabidopsis plants treated with JA-Ile showed significant upregulation of defense genes compared to control plants. The study highlighted that JA-Ile not only activates immediate defense responses but also primes plants for future stress events .

Case Study 2: Herbivore-Induced Defense

Research demonstrated that Nicotiana attenuata plants silenced for jasmonoyl-L-isoleucine hydrolase 1 (JIH1) exhibited increased levels of JA-Ile post-herbivory simulation. This accumulation correlated with enhanced resistance against herbivores due to elevated defense gene expression .

Properties

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid

InChI

InChI=1S/C18H29NO4/c1-4-6-7-8-14-13(9-10-15(14)20)11-16(21)19-17(18(22)23)12(3)5-2/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,19,21)(H,22,23)/b7-6-/t12-,13-,14-,17-/m0/s1

InChI Key

IBZYPBGPOGJMBF-USJDGMIGSA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O

Origin of Product

United States

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